Cas no 1936606-00-6 (3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid)

3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1H-Pyrrole-2-carboxylic acid, 3-amino-4-chloro-1-methyl-
- 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid
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- インチ: 1S/C6H7ClN2O2/c1-9-2-3(7)4(8)5(9)6(10)11/h2H,8H2,1H3,(H,10,11)
- InChIKey: PPNIPKCSNKASKY-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=C(Cl)C(N)=C1C(O)=O
3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-174969-0.5g |
3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |
1936606-00-6 | 0.5g |
$2236.0 | 2023-09-20 | ||
Enamine | EN300-174969-2.5g |
3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |
1936606-00-6 | 2.5g |
$4566.0 | 2023-09-20 | ||
Enamine | EN300-174969-0.1g |
3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |
1936606-00-6 | 0.1g |
$2050.0 | 2023-09-20 | ||
Enamine | EN300-174969-1g |
3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |
1936606-00-6 | 1g |
$2330.0 | 2023-09-20 | ||
Enamine | EN300-174969-5g |
3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |
1936606-00-6 | 5g |
$6757.0 | 2023-09-20 | ||
Enamine | EN300-174969-1.0g |
3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |
1936606-00-6 | 1g |
$2516.0 | 2023-06-03 | ||
Enamine | EN300-174969-0.05g |
3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |
1936606-00-6 | 0.05g |
$1957.0 | 2023-09-20 | ||
Enamine | EN300-174969-5.0g |
3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |
1936606-00-6 | 5g |
$7297.0 | 2023-06-03 | ||
Enamine | EN300-174969-10.0g |
3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |
1936606-00-6 | 10g |
$10823.0 | 2023-06-03 | ||
Enamine | EN300-174969-0.25g |
3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |
1936606-00-6 | 0.25g |
$2143.0 | 2023-09-20 |
3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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2. Back matter
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acidに関する追加情報
Introduction to 3-Amino-4-Chloro-1-Methyl-1H-Pyrrole-2-Carboxylic Acid (CAS No. 1936606-00-6)
3-Amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 1936606-00-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique combination of functional groups in this molecule, including the amino, chloro, and methyl substituents, contributes to its distinct chemical properties and biological activity.
The structure of 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid can be represented as follows:
This compound is characterized by its molecular formula C7H7ClN2O2, with a molecular weight of approximately 188.59 g/mol. The presence of the carboxylic acid group makes it a weak acid, and it can exist in various tautomeric forms depending on the pH of the solution. The amino and chloro substituents provide additional functional versatility, making it a valuable starting material for the synthesis of more complex molecules.
In recent years, there has been a growing interest in the biological activities of pyrrole derivatives, particularly in their potential as therapeutic agents. Studies have shown that compounds with similar structures to 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain pyrrole derivatives demonstrated potent inhibitory effects against specific cancer cell lines, suggesting their potential as lead compounds for drug development.
The amino group in 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid plays a crucial role in its biological activity. Amino groups are known to participate in hydrogen bonding and can form interactions with various biomolecules, such as proteins and nucleic acids. This property makes the compound an attractive candidate for drug design, where it can be modified to enhance its binding affinity and selectivity towards specific targets.
The chloro substituent on the pyrrole ring is another key feature that contributes to the compound's unique properties. Chlorine atoms are often used in medicinal chemistry to improve the lipophilicity and metabolic stability of molecules. This can enhance their ability to cross cell membranes and reach their intended targets within the body. Additionally, the presence of chlorine can influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological systems.
The methyl group attached to the pyrrole ring further enhances the lipophilicity of 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. Methyl groups are known to increase the hydrophobic character of molecules, which can improve their solubility in lipid environments and facilitate their transport across biological membranes. This property is particularly important for compounds designed to target intracellular processes or to cross the blood-brain barrier.
In terms of synthetic methods, 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid can be prepared through various routes. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, a study published in Organic Letters in 2020 described a highly efficient method for synthesizing this compound using microwave-assisted synthesis, which significantly reduced reaction times and improved yields compared to traditional methods.
The potential applications of 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid extend beyond medicinal chemistry. In materials science, pyrrole derivatives are known for their ability to form conductive polymers when polymerized. These polymers have found applications in various fields, including electronics and energy storage devices. The unique electronic properties of pyrroles make them suitable for use in organic semiconductors and other advanced materials.
In conclusion, 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 1936606-00-6) is a promising compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique combination of functional groups provides a versatile platform for further research and development, making it an important molecule for scientists and researchers working in these fields.
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